molecular formula C17H21N3O2S2 B2553477 (5E)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one CAS No. 866149-76-0

(5E)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B2553477
CAS No.: 866149-76-0
M. Wt: 363.49
InChI Key: MCSOKIBIUPVQND-QINSGFPZSA-N
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Description

The compound, a thiazol-4-one derivative, features a piperazine ring substituted with a 2-hydroxyethyl group and a 4-(methylsulfanyl)benzylidene moiety. Its structure combines a heterocyclic thiazolone core with a piperazine linker, a design common in bioactive molecules targeting enzymes or receptors. The methylsulfanyl group introduces sulfur-based hydrophobicity, while the hydroxyethyl substituent enhances solubility, making it distinct among piperazine-containing analogs .

Properties

IUPAC Name

(5E)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S2/c1-23-14-4-2-13(3-5-14)12-15-16(22)18-17(24-15)20-8-6-19(7-9-20)10-11-21/h2-5,12,21H,6-11H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSOKIBIUPVQND-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one, often referred to as a thiazole derivative, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₇H₂₁N₃O₂S₂
  • Molecular Weight : 357.49 g/mol
  • IUPAC Name : this compound

The presence of the thiazole ring and piperazine moiety is significant for its biological activity.

Antimicrobial Properties

Several studies have reported the antimicrobial activity of thiazole derivatives. A notable study indicated that compounds with similar structures exhibited moderate to good antibacterial effects against various pathogens. For instance, derivatives containing the thiazole ring showed efficacy against Gram-positive and Gram-negative bacteria, suggesting that modifications in the side chains can enhance activity .

CompoundActivityTarget Organism
5eModerateE. coli
5kGoodS. aureus
5gExcellentP. aeruginosa

Anticancer Activity

Research has shown that thiazole derivatives possess anticancer properties. The compound's ability to inhibit cancer cell proliferation has been linked to its interference with specific signaling pathways involved in cell growth and apoptosis. For example, studies demonstrated that certain thiazoles inhibited the proliferation of human cancer cell lines through the induction of apoptosis and modulation of cell cycle progression .

Neuroprotective Effects

Emerging research suggests that the compound may exhibit neuroprotective effects. Thiazole derivatives have been investigated for their potential in treating neurodegenerative diseases. In vitro studies indicated that these compounds could protect neuronal cells from oxidative stress-induced damage, which is a hallmark of conditions like Alzheimer's disease .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for bacterial survival or cancer cell proliferation.
  • Induction of Apoptosis : By activating apoptotic pathways in cancer cells, it promotes programmed cell death.
  • Antioxidant Activity : It may scavenge free radicals, thereby protecting cells from oxidative damage.

Study on Antimicrobial Efficacy

In a comparative study on various thiazole derivatives, this compound was evaluated alongside standard antibiotics. The results indicated a significant reduction in bacterial growth compared to controls, particularly against resistant strains .

Evaluation of Anticancer Potential

A study investigating the anticancer effects on breast cancer cell lines revealed that treatment with this thiazole derivative resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to G0/G1 phase arrest and increased apoptosis markers .

Comparison with Similar Compounds

Key Structural Attributes :

  • Piperazine moiety : Enhances pharmacokinetic properties and serves as a pharmacophore.
  • 4-(Methylsulfanyl)benzylidene : Contributes to π-π stacking and hydrophobic interactions.
  • 2-Hydroxyethyl group : Improves aqueous solubility compared to alkyl/aryl substituents.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to three structurally related thiazol-4-one derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties
Target Compound C₁₉H₂₂N₄O₂S₂ 402.54 Piperazine: 2-hydroxyethyl; Benzylidene: 4-(methylsulfanyl) Not reported High solubility (hydroxyethyl), moderate lipophilicity (methylsulfanyl)
(5E)-2-[4-(2-methylphenyl)piperazin-1-yl]-5-[4-(allyloxy)benzylidene]-1,3-thiazol-4-one () C₂₄H₂₆N₄O₂S 446.56 Piperazine: 2-methylphenyl; Benzylidene: 4-(allyloxy) Not reported Increased lipophilicity (allyloxy), potential metabolic instability
(5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one () C₂₁H₁₉N₅O₃S 429.48 Piperazine: 4-methylphenyl; Benzylidene: 3-nitro Not reported Electron-withdrawing nitro group enhances reactivity, possible cytotoxicity
(5E)-2-[4-(4-chlorophenyl)piperazin-1-yl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one () C₂₀H₁₈ClN₃O₂S 415.89 Piperazine: 4-chlorophenyl; Benzylidene: 4-hydroxy Not reported Hydroxy group improves hydrogen-bonding; chlorophenyl enhances stability

Key Observations :

  • Solubility : The target compound’s 2-hydroxyethyl group likely improves aqueous solubility compared to methylphenyl () or chlorophenyl () analogs.
  • Bioactivity : Piperazine derivatives often exhibit antiproliferative or receptor-binding activity . The hydroxyethyl and methylsulfanyl groups may modulate target specificity.

Spectroscopic and Analytical Data

Infrared Spectroscopy :

  • Target Compound : Expected C=O stretch (~1700 cm⁻¹, thiazolone core), C-S stretch (~680 cm⁻¹, methylsulfanyl), and O-H stretch (~3400 cm⁻¹, hydroxyethyl) .

Chromatography :

  • reports an Rf value of 0.7 for a pyrazol-3-one derivative; the target compound’s polarity (due to hydroxyethyl) may lower Rf in similar TLC conditions .

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